4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C14H23N3O2. It features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further linked to a 1,2,5-oxadiazole ring substituted with a methyl group.
Preparation Methods
The synthesis of 4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting a nitrile oxide with an appropriate alkyne or alkene under mild conditions.
Attachment of the cyclohexanecarboxamide moiety: This step involves the reaction of the oxadiazole derivative with a cyclohexanecarboxylic acid derivative in the presence of coupling agents such as EDCI or DCC.
Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process .
Chemical Reactions Analysis
4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .
Scientific Research Applications
4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar compounds to 4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide include other oxadiazole derivatives such as:
4-methyl-1,2,5-oxadiazole-3-carbonitrile: Used in the synthesis of other oxadiazole compounds.
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Studied for its energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H23N3O2/c1-3-4-5-11-6-8-12(9-7-11)14(18)15-13-10(2)16-19-17-13/h11-12H,3-9H2,1-2H3,(H,15,17,18) |
InChI Key |
QRLDIFGRNWKILK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2C |
Origin of Product |
United States |
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